2-(2-Chlorophenyl)pyrrolidin-3-OL

Description

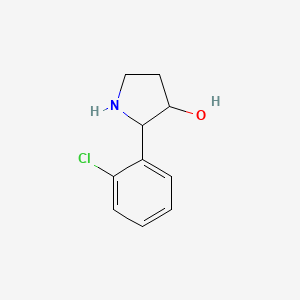

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-(2-chlorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H12ClNO/c11-8-4-2-1-3-7(8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |

InChI Key |

PXRWXLZGSNYAHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 2 2 Chlorophenyl Pyrrolidin 3 Ol

IUPAC Naming and Systemic Referencing

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-chlorophenyl)pyrrolidin-3-ol . This name precisely describes the molecular structure: a pyrrolidine (B122466) ring substituted at the second position with a 2-chlorophenyl group and at the third position with a hydroxyl (-ol) group.

For unambiguous identification in chemical literature and databases, specific stereoisomers are assigned unique Chemical Abstracts Service (CAS) numbers. While a CAS number for the racemic mixture was not readily identified in the search, related structures have registered numbers, highlighting the importance of such identifiers in distinguishing between different chemical entities. For instance, the related compound (R)-2-(2-Chlorophenyl)pyrrolidine has the CAS number 823188-58-5. nih.gov

Stereoisomeric Forms and Chiral Centers

The structure of this compound contains two chiral centers, also known as stereogenic centers. These are located at:

Carbon 2 (C2): The carbon atom of the pyrrolidine ring to which the 2-chlorophenyl group is attached.

Carbon 3 (C3): The carbon atom of the pyrrolidine ring that bears the hydroxyl group.

The presence of two distinct chiral centers means that the molecule can exist in a total of four possible stereoisomeric forms (2^n, where n=2). pdx.edu These stereoisomers arise from the different spatial arrangements of the substituents around the two chiral centers. The absolute configuration at each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), based on the Cahn-Ingold-Prelog priority rules.

The four stereoisomers of this compound are therefore:

(2R, 3R)-2-(2-chlorophenyl)pyrrolidin-3-ol

(2S, 3S)-2-(2-chlorophenyl)pyrrolidin-3-ol

(2R, 3S)-2-(2-chlorophenyl)pyrrolidin-3-ol

(2S, 3R)-2-(2-chlorophenyl)pyrrolidin-3-ol

Diastereomeric and Enantiomeric Relationships within the Pyrrolidinol Scaffold

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. vaia.com They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions). For this compound, the enantiomeric pairs are:

(2R, 3R) and (2S, 3S)

(2R, 3S) and (2S, 3R)

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Unlike enantiomers, diastereomers have different physical and chemical properties. libretexts.org Any stereoisomer in this set is a diastereomer of the isomers that are not its enantiomer. For example:

The (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers. masterorganicchemistry.com

The relationship between the stereoisomers can be summarized as follows:

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

| (2R, 3R) | (2S, 3S) | Enantiomers |

| (2R, 3S) | (2S, 3R) | Enantiomers |

| (2R, 3R) | (2R, 3S) | Diastereomers |

| (2R, 3R) | (2S, 3R) | Diastereomers |

| (2S, 3S) | (2R, 3S) | Diastereomers |

| (2S, 3S) | (2S, 3R) | Diastereomers |

Chemical Reactivity and Transformations of 2 2 Chlorophenyl Pyrrolidin 3 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol in 2-(2-chlorophenyl)pyrrolidin-3-ol is a key site for chemical modification, allowing for esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

While specific literature on the esterification and etherification of this compound is limited, the general principles of these reactions are well-established. For instance, the synthesis of related compounds like darifenacin (B195073) involves the formation of ether linkages with substituted pyrrolidinol derivatives. researchgate.netchemicalbook.comniscpr.res.ingoogle.com

Table 1: Representative Esterification and Etherification Reactions of Secondary Alcohols

| Reactant | Reagent | Product Type | General Conditions |

| Secondary Alcohol | Carboxylic Acid / Acid Catalyst | Ester | Heating |

| Secondary Alcohol | Acid Chloride / Base | Ester | Room Temperature |

| Secondary Alcohol | Alkyl Halide / Strong Base | Ether | Varies |

Oxidation Reactions of Secondary Alcohols

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-(2-chlorophenyl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups.

Common methods for the oxidation of secondary benzylic alcohols include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and other modern oxidation protocols. nih.govwikipedia.orgchem-station.comorganicchemistrytutor.comorganic-chemistry.orgacademie-sciences.fr These methods are generally mild and can be highly selective for the oxidation of alcohols to ketones without affecting other parts of the molecule. nih.govwikipedia.orgorganicchemistrytutor.com The oxidation of benzylic alcohols to the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. mdpi.comthieme-connect.comacs.orgacs.org

Table 2: Common Oxidation Methods for Secondary Alcohols

| Oxidation Method | Reagents | Typical Conditions |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Low temperature (-78 °C to rt) |

| TEMPO-mediated Oxidation | TEMPO, Co-oxidant (e.g., NaOCl) | Room Temperature |

| Dess-Martin Periodinane | Dess-Martin Periodinane | Room Temperature |

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic center and can participate in a variety of reactions, including alkylation, acylation, and condensation reactions, leading to the formation of N-substituted derivatives.

Alkylation and Acylation Reactions

The nitrogen atom can be readily alkylated using alkyl halides or other electrophilic alkylating agents, typically in the presence of a base to neutralize the formed acid. researchgate.netgoogle.com Similarly, N-acylation can be achieved by reacting the pyrrolidine with acid chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct. derpharmachemica.comreddit.comorganic-chemistry.orgresearchgate.netresearchgate.net These reactions are fundamental in diversifying the structure of the pyrrolidine core.

Formation of N-Substituted Derivatives

The formation of N-substituted derivatives is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. rsc.org A wide array of substituents can be introduced at the nitrogen atom of this compound through the aforementioned alkylation and acylation reactions. The synthesis of various N-alkyl and N-acyl pyrrolidines has been reported in the literature, highlighting the versatility of this reaction. researchgate.netrsc.orgmdpi.com

Table 3: Examples of N-Substitution Reactions of Pyrrolidines

| Reaction Type | Reagent | Product |

| N-Alkylation | Benzyl bromide | N-Benzyl-2-(2-chlorophenyl)pyrrolidin-3-ol |

| N-Acylation | Acetyl chloride | N-Acetyl-2-(2-chlorophenyl)pyrrolidin-3-ol |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-2-(2-chlorophenyl)pyrrolidin-3-ol |

Participation in Condensation Reactions

The secondary amine of the pyrrolidine can also participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form enamines or, after reduction, N-alkylated products. This type of reaction further expands the range of possible derivatives.

Reactivity and Functionalization of the Chlorophenyl Substituent

The presence of a chlorine atom on the phenyl ring opens up avenues for a variety of chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. The position of the chloro group at the ortho position to the pyrrolidine attachment point introduces specific steric and electronic effects that influence its reactivity.

The reactivity of the chlorophenyl group in this compound is significantly influenced by the ortho-chloro substituent. This substituent exerts both electronic and steric effects that modulate the accessibility and reactivity of the C-Cl bond and the aromatic ring itself.

Electronic Effects: The chlorine atom is an electron-withdrawing group via the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. google.com However, it is also a weak resonance donor, which directs incoming electrophiles to the ortho and para positions. google.com In the context of cross-coupling reactions, the electron-withdrawing nature of chlorine can make the ipso-carbon more susceptible to oxidative addition to a low-valent metal catalyst, a key step in many coupling cycles.

Steric Effects: The steric bulk of the ortho-chloro group, in conjunction with the adjacent pyrrolidine ring, can hinder the approach of reagents to the C-Cl bond. nih.gov This steric hindrance can be a significant factor in the kinetics of reactions, often requiring more robust catalytic systems or harsher reaction conditions to overcome. researchgate.netnih.gov For instance, in palladium-catalyzed reactions, the steric hindrance can affect the rate of oxidative addition and subsequent steps in the catalytic cycle. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the chlorophenyl group of this compound is a suitable handle for such transformations. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating specialized catalyst systems. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester. For sterically hindered aryl chlorides, such as the ortho-substituted substrate , highly active catalyst systems are typically required. These often involve bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step and facilitate the subsequent transmetalation and reductive elimination. researchgate.netnih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with an amine. Similar to the Suzuki-Miyaura coupling, the amination of sterically hindered aryl chlorides can be challenging. The development of specialized ligands by Buchwald, Hartwig, and others has enabled these transformations to proceed with a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. rsc.orgnih.gov

Below is a table with representative examples of palladium-catalyzed coupling reactions on substrates analogous to the chlorophenyl moiety in this compound, highlighting the conditions and yields for these challenging transformations.

| Coupling Reaction | Aryl Chloride Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / PCy3 | K3PO4 | Toluene | 100 | 95 | nih.gov |

| Suzuki-Miyaura | 1,2-Dichlorobenzene | 4-Tolylboronic acid | [(IPr)PdCl2]2 | K3PO4 | i-PrOH | RT | 92 | researchgate.net |

| Buchwald-Hartwig | 2-Chloroaniline | Morpholine | Pd2(dba)3 / BippyPhos | NaOtBu | Toluene | 100 | 98 | nih.gov |

| Buchwald-Hartwig | 2-Chlorotoluene | Aniline | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 100 | 94 | organic-chemistry.org |

Ring-Opening and Rearrangement Reactions of the Pyrrolidine Core

The pyrrolidine ring in this compound, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. The presence of the hydroxyl group at the 3-position and the aryl group at the 2-position can influence the regioselectivity and feasibility of these transformations.

Acid-mediated ring-opening of α-aryl-lactams has been reported to occur with strong acids like triflic acid. rsc.org While this compound is not a lactam, analogous acid-catalyzed cleavage of the C-N bond adjacent to the phenyl ring could potentially occur, especially if the nitrogen is protonated.

Reactions involving chloroformates with N-alkyl pyrrolidines have been shown to lead to either N-dealkylation or ring-opening to form 4-chlorobutyl carbamates, with the outcome depending on the nature of the N-substituent. preprints.org For N-aryl pyrrolidines, such reactions could potentially lead to ring-opened products under certain conditions.

Rearrangement reactions of pyrrolidine derivatives can be initiated by various stimuli. For instance, the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 1,2-aminoalcohol with nitrous acid, leads to a ring-expanded ketone. mdpi.com Applying this to this compound could potentially lead to a piperidinone derivative. However, the specific substitution pattern would heavily influence the migratory aptitude of the adjacent carbon atoms.

Role in Supramolecular Chemistry

The molecular structure of this compound possesses key features that enable its participation in supramolecular chemistry, primarily through the formation of hydrogen bonding networks. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the lone pair on the nitrogen atom of the secondary amine can act as a hydrogen bond acceptor. The N-H bond of the amine can also serve as a hydrogen bond donor.

These functionalities can lead to the formation of self-assembled structures in the solid state or in solution. The specific geometry of the molecule, including the relative stereochemistry of the substituents on the pyrrolidine ring, will dictate the nature and dimensionality of the resulting hydrogen-bonded network. For instance, the interplay of N-H···O, O-H···N, and O-H···O hydrogen bonds can lead to the formation of chains, sheets, or more complex three-dimensional architectures. The presence of the chlorophenyl group can also influence the packing of the molecules in the crystal lattice through π-π stacking interactions.

The ability of similar heterocyclic molecules to form extensive hydrogen-bonding networks is well-documented and plays a crucial role in their physical properties and, in some cases, their biological activity.

Spectroscopic Characterization and Structural Elucidation of 2 2 Chlorophenyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-chlorophenyl)pyrrolidin-3-ol, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring and the aliphatic protons of the pyrrolidine (B122466) ring. The four protons on the ortho-substituted benzene (B151609) ring will appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the pyrrolidine ring will appear in the aliphatic region (δ 1.5-4.5 ppm). The proton at C2, being adjacent to the aromatic ring, would likely be the most downfield of the aliphatic protons. The proton at C3, attached to the carbon bearing the hydroxyl group, would also be shifted downfield. The protons at C4 and C5 would show characteristic diastereotopic splitting. The protons attached to nitrogen (N-H) and oxygen (O-H) would appear as broad singlets that can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-145 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the pyrrolidine ring will appear in the upfield region, with C2 and C3 being the most downfield due to the influence of the phenyl ring and hydroxyl group, respectively.

Predicted ¹H and ¹³C NMR Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar structural motifs.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m |

| H-2 | 4.0 - 4.4 | m |

| H-3 | 4.2 - 4.6 | m |

| H-4 | 1.8 - 2.2 | m |

| H-5 | 3.0 - 3.4 | m |

| N-H | 1.5 - 3.0 | br s |

| O-H | 2.0 - 4.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar structural motifs.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 125 - 130 |

| C-2 | 65 - 70 |

| C-3 | 70 - 75 |

| C-4 | 30 - 35 |

| C-5 | 45 - 50 |

To unambiguously assign the signals and determine the connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the adjacencies within the pyrrolidine ring (H-2 with H-3, H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are essential for determining the relative stereochemistry (cis or trans) of the substituents at C2 and C3. A spatial proximity between the protons at C2 and C3 would result in a cross-peak, suggesting a cis relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group, likely overlapping with the N-H stretching of the secondary amine. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretch would likely be observed in the fingerprint region, typically around 750-780 cm⁻¹ for an ortho-disubstituted benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Amine (N-H) | Stretch | 3200 - 3500 (medium) |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1050 - 1200 |

| C-Cl | Stretch | 750 - 780 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₀H₁₂ClNO), the calculated monoisotopic mass is approximately 197.06 g/mol .

In a high-resolution mass spectrum (HRMS), the measured mass would be used to confirm the elemental composition. A key feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion would appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Common fragmentation pathways would likely involve the loss of small molecules or radicals, such as the loss of a water molecule (M-18) from the hydroxyl group, or cleavage of the pyrrolidine ring. A significant fragment would likely correspond to the chlorophenyl cation or a related fragment from the cleavage of the C2-phenyl bond.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While no public crystal structure for this compound appears to be available, X-ray crystallography remains the gold standard for structural determination. If a single crystal of sufficient quality could be grown, this technique would provide an unambiguous three-dimensional model of the molecule.

This analysis would definitively confirm the connectivity and the relative stereochemistry (cis or trans) of the chlorophenyl and hydroxyl groups. Furthermore, for a sample containing a single enantiomer, X-ray crystallography using anomalous dispersion can determine the absolute configuration (e.g., 2R, 3S) without the need for a reference chiral standard. It provides precise measurements of all bond lengths and angles, as well as the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist). mdpi.comresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Given that this compound possesses two chiral centers (at C2 and C3), it can exist as a mixture of stereoisomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the method of choice for separating and quantifying these isomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. epa.gov By passing a solution of the compound through the chiral column, the enantiomers are separated and elute at different retention times. The detector response for each peak is proportional to its concentration, allowing for the calculation of the enantiomeric excess (ee%) or diastereomeric ratio (dr) of the sample. This is a critical analysis for any application where stereoisomeric purity is important.

Computational and Theoretical Studies of this compound: A Review of Current Literature

Despite a comprehensive search of scientific databases and academic literature, no specific computational or theoretical studies detailing the properties and behavior of the chemical compound this compound were found.

This indicates a significant gap in the current body of scientific research. While computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic structure, molecular properties, and reactivity of novel chemical entities, it appears that this compound has not yet been the subject of such focused investigation.

The requested detailed analysis, including quantum chemical calculations, conformational analysis, stereoelectronic effects, elucidation of reaction mechanisms, and prediction of spectroscopic parameters, cannot be provided at this time due to the absence of published research on this specific molecule.

While studies exist for other molecules containing a pyrrolidine scaffold or a chlorophenyl group, the user's strict requirement to focus solely on this compound prevents the inclusion of data from these related but structurally distinct compounds. For instance, computational studies have been performed on complex molecules that incorporate a pyrrolidine ring, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, but these findings are not directly transferable to the target compound of this article. nih.gov

The lack of available data precludes the generation of the requested data tables and in-depth research findings for the specified outline. Further research and scholarly publication are required to elucidate the computational and theoretical characteristics of this compound.

Computational and Theoretical Studies of 2 2 Chlorophenyl Pyrrolidin 3 Ol

Intermolecular Interactions and Aggregation Behavior

Computational and theoretical investigations into the intermolecular interactions and aggregation behavior of 2-(2-chlorophenyl)pyrrolidin-3-ol are currently absent from the scientific literature. Detailed studies elucidating the nature and strength of the non-covalent forces that govern how individual molecules of this compound interact with each other have not been reported.

Consequently, there are no published research findings or data tables available that describe:

The specific types of intermolecular forces involved (e.g., hydrogen bonding, halogen bonding, π-stacking, van der Waals forces).

The energetic and geometric details of potential dimeric or oligomeric structures.

The influence of different solvents or environments on the aggregation behavior.

Quantum chemical calculations, such as interaction energy decomposition analysis or atoms-in-molecules (AIM) analysis, for aggregates of this compound.

Without such fundamental research, a scientifically accurate and detailed discussion on the intermolecular interactions and aggregation behavior of this compound cannot be provided.

2 2 Chlorophenyl Pyrrolidin 3 Ol As a Chemical Intermediate and Building Block

Synthesis of Advanced Heterocyclic Scaffolds Incorporating the Pyrrolidinol Unit

The inherent reactivity of the pyrrolidinol core within 2-(2-chlorophenyl)pyrrolidin-3-ol provides a fertile ground for the synthesis of more complex, fused, and spirocyclic heterocyclic systems. The hydroxyl and secondary amine functionalities serve as convenient handles for a variety of chemical transformations, enabling the construction of novel molecular frameworks.

One common strategy involves the intramolecular cyclization of derivatives of this compound. For instance, the nitrogen atom of the pyrrolidine (B122466) can be acylated or alkylated with a reagent containing a suitable electrophilic or nucleophilic site, setting the stage for a subsequent ring-closing reaction. This approach can lead to the formation of bicyclic systems such as pyrrolo-oxazines or pyrrolo-pyridines, depending on the nature of the appended side chain. mdpi.comnih.gov

Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular nucleophilic substitution by the pyrrolidine nitrogen or a suitably positioned carbon atom. This can lead to the formation of strained bicyclic structures or rearranged pyrrolidine derivatives. The presence of the 2-chlorophenyl group can influence the stereochemical outcome of these cyclization reactions, potentially leading to the diastereoselective formation of complex polycyclic systems. researchgate.net

The pyrrolidine ring itself can also participate in cycloaddition reactions. For example, the generation of an azomethine ylide from the pyrrolidine followed by a [3+2] cycloaddition with a suitable dipolarophile can lead to the formation of intricate polycyclic scaffolds containing the pyrrolidine motif. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrrolidine Intermediates

| Starting Material Class | Reaction Type | Resulting Scaffold | Potential Complexity |

| N-Acylated Pyrrolidinols | Intramolecular Cyclization | Pyrrolo-oxazinones | Bicyclic, Fused |

| N-Alkylated Pyrrolidinols | Intramolecular Cyclization | Pyrrolo-pyridines | Bicyclic, Fused |

| Pyrrolidinol Derivatives | Intramolecular Substitution | Azabicyclic Systems | Strained, Bridged |

| Pyrrolidine Derivatives | [3+2] Cycloaddition | Polycyclic Pyrrolidines | Spirocyclic, Fused |

Precursor in Multicomponent Reaction Sequences for Chemical Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for generating chemical diversity. nih.govnih.gov this compound, with its multiple functional groups, is an ideal candidate for use as a building block in MCRs.

The secondary amine of the pyrrolidine can readily participate in Mannich-type reactions. mdpi.com In a typical scenario, the pyrrolidine, an aldehyde, and a compound containing an active methylene (B1212753) group can be combined to generate a diverse range of substituted β-amino carbonyl compounds. The 2-chlorophenyl group can impart specific steric and electronic properties to the resulting products.

Another important class of MCRs where this pyrrolidinol can be employed is the Ugi reaction. This four-component reaction involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. By utilizing this compound as the amine component, a wide array of complex α-acylamino carboxamides can be synthesized in a single step. The hydroxyl group of the pyrrolidinol can be either protected prior to the reaction or potentially participate in subsequent intramolecular reactions.

Table 2: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Product Class |

| Mannich Reaction | This compound | Aldehyde | Active Methylene Compound | β-Amino Carbonyls |

| Ugi Reaction | This compound | Aldehyde/Ketone | Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides |

| Petasis Reaction | This compound | Carbonyl Compound | Boronic Acid | Substituted Amino Alcohols |

Applications in Asymmetric Organocatalysis

The field of asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective transformations, has witnessed explosive growth. mdpi.com Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts. nih.gov The chiral nature of this compound, which possesses multiple stereocenters, makes it an attractive scaffold for the development of new organocatalysts.

The pyrrolidine nitrogen can act as a Lewis base, activating substrates through the formation of enamine or iminium ion intermediates. The stereochemical environment created by the 2-chlorophenyl group and the hydroxyl group can effectively control the facial selectivity of the subsequent reaction, leading to high enantioselectivities. nih.gov

Derivatives of this compound can be designed to catalyze a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. For instance, the hydroxyl group could be functionalized to introduce additional hydrogen-bonding capabilities or steric bulk, further refining the catalyst's performance. The 2-chlorophenyl substituent can play a crucial role in creating a well-defined chiral pocket around the active catalytic site. nih.gov

The development of organocatalysts based on this scaffold could provide efficient and environmentally friendly methods for the synthesis of enantiomerically enriched compounds, which are of great importance in the pharmaceutical and fine chemical industries. mdpi.com

Role in the Construction of Macrocyclic Structures

Macrocycles, cyclic molecules containing large rings, are an important class of compounds with diverse biological activities and applications in materials science. mdpi.commdpi.com The synthesis of macrocycles often presents a significant challenge due to entropic factors that disfavor ring closure. The conformational pre-organization of a linear precursor can greatly facilitate the macrocyclization process.

This compound can serve as a valuable building block for the construction of macrocyclic structures. The pyrrolidine ring can act as a rigid scaffold, helping to orient the reactive ends of a linear precursor in proximity to each other. The 2-chlorophenyl group can further restrict conformational flexibility, promoting a pre-organized conformation that is conducive to cyclization. researchgate.net

Strategies for incorporating this building block into a macrocycle could involve attaching long chains to both the nitrogen and oxygen atoms of the pyrrolidinol. The terminal ends of these chains would then be equipped with complementary reactive functionalities that can undergo a ring-closing reaction, such as an amide bond formation, an esterification, or a ring-closing metathesis. The inherent chirality of the this compound unit can also be exploited to synthesize chiral macrocycles with defined three-dimensional structures.

Derivatization for the Generation of Chemical Compound Libraries

The generation of chemical compound libraries is a cornerstone of modern drug discovery and chemical biology. These libraries, containing a large number of structurally related compounds, are screened to identify molecules with desired biological activities. The modular nature and multiple functionalization points of this compound make it an excellent starting point for the construction of such libraries.

The secondary amine and the hydroxyl group can be readily derivatized using a wide range of commercially available reagents. For example, the amine can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides, while the hydroxyl group can be etherified or esterified with various alkylating or acylating agents. This parallel synthesis approach allows for the rapid generation of a large number of analogs.

Furthermore, the 2-chlorophenyl group can be a site for further modification through cross-coupling reactions, although this would require more specialized conditions. The combination of these derivatization strategies can lead to a vast chemical space being explored around the core this compound scaffold. The resulting compound libraries can then be used in high-throughput screening campaigns to identify new lead compounds for drug development or as probes to investigate biological processes.

Advanced Methodological Considerations in Research on 2 2 Chlorophenyl Pyrrolidin 3 Ol

Flow Chemistry and Continuous Processing for Efficient Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of active pharmaceutical ingredients (APIs) and complex molecules. nih.govnih.govyoutube.com This approach offers substantial advantages in terms of safety, efficiency, scalability, and process control. nih.gov

In the context of synthesizing 2-(2-Chlorophenyl)pyrrolidin-3-OL, a multi-step flow process could be envisioned. uc.pt A hypothetical continuous flow setup might involve the initial reaction of a suitable precursor in a heated microreactor to form the pyrrolidine (B122466) ring, followed by in-line purification and a subsequent reaction in a second reactor module to introduce the hydroxyl group. researchgate.netresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of yield and minimization of by-products, which can be challenging in large-scale batch reactors. youtube.com For instance, highly exothermic or hazardous reactions can be conducted with greater safety in the small, controlled environment of a flow reactor. nih.gov

The use of packed-bed reactors containing immobilized catalysts or reagents is another key feature of flow chemistry that could be applied. This would simplify the purification process, as the catalyst can be easily separated from the product stream, reducing waste and cost. The productivity, measured as the mass of the desired product produced per unit of time, can be significantly enhanced. youtube.com

| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Hypothetical) | Rationale for Improvement in Flow |

| Reaction Time | 12 - 24 hours | 15 - 60 minutes | Enhanced heat and mass transfer in microreactors accelerate reaction rates. nih.gov |

| Temperature | 80°C | 120°C | Superheating above the solvent's boiling point is possible due to pressure, safely increasing reaction speed. nih.gov |

| Yield | 65% | 85% | Precise control minimizes side reactions and degradation of the product. |

| Safety | Risk of thermal runaway | Inherently safer due to small reaction volume and superior heat dissipation. youtube.com | |

| Scalability | Difficult, requires re-optimization | Straightforward by running the system for longer periods or using parallel reactors. youtube.com |

Principles of Green Chemistry in Pyrrolidinol Synthesis

Green chemistry principles are integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. jocpr.comijpsjournal.com The synthesis of this compound can be designed or optimized to align with these principles, which advocate for waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. ijpsjournal.com

A key consideration is the choice of solvent. Traditional organic syntheses often rely on volatile and toxic solvents. A greener approach would involve using water, supercritical fluids, or bio-renewable solvents. jocpr.com For the synthesis of N-heterocycles, methodologies that proceed in environmentally benign media are increasingly being developed. nih.gov

Furthermore, the use of catalytic reactions is a cornerstone of green chemistry. Instead of stoichiometric reagents that are consumed in the reaction and generate significant waste, catalytic methods allow for high efficiency with minimal waste. nih.gov For the synthesis of pyrrolidines, biocatalysis using enzymes like transaminases could offer a highly selective and environmentally friendly route, operating under mild conditions. acs.orgnih.gov Such biocatalytic approaches can provide access to specific enantiomers of chiral molecules like this compound with high purity. acs.org

| Green Chemistry Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) | Improvement |

| Solvent | Dichloromethane, Toluene | Water, Ethanol | Reduces use of toxic and volatile organic compounds. jocpr.com |

| Catalyst | Stoichiometric Lewis Acid | Biocatalyst (e.g., Transaminase) | Avoids heavy metals, biodegradable, operates at mild conditions. nih.govacs.org |

| Atom Economy | Moderate | High | Maximizes the incorporation of starting material atoms into the final product. |

| Energy Consumption | High (reflux temperatures) | Low (room temperature) | Reduces energy footprint of the synthesis. ijpsjournal.com |

| Waste Generation | High (reagent by-products, solvent) | Low | Aligns with the principle of waste prevention. ijpsjournal.com |

Automation and High-Throughput Experimentation in Reaction Optimization

The discovery and optimization of new chemical reactions can be a time-consuming and resource-intensive process. Automation and high-throughput experimentation (HTE) offer a powerful solution by enabling the rapid screening of numerous reaction conditions in parallel. medium.comscienceintheclassroom.org

The outcomes of these reactions can be rapidly analyzed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). The resulting data can then be used to identify the optimal conditions for producing this compound with high yield and purity. This data-rich approach not only accelerates the optimization process but can also lead to the discovery of novel and unexpected reactivity. acs.org

| Experiment ID | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| HTE-001 | Pd(OAc)2 | XPhos | Toluene | 80 | 45 |

| HTE-002 | Pd(OAc)2 | SPhos | Dioxane | 80 | 52 |

| HTE-003 | CuI | Phenanthroline | DMSO | 100 | 68 |

| HTE-004 | Rh(COD)2BF4 | BINAP | THF | 60 | 35 |

| ... | ... | ... | ... | ... | ... |

| HTE-384 | NiCl2(dppp) | dppp | Acetonitrile | 80 | 75 |

Chemoinformatics and Data-Driven Discovery for Novel Analogs

Chemoinformatics provides the tools to manage, analyze, and model chemical and biological data, accelerating the drug discovery process. researchgate.netgithub.io In the context of this compound, chemoinformatic approaches can be instrumental in designing novel analogs with improved properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of molecules with their biological activity. frontiersin.org By analyzing a set of known pyrrolidine derivatives and their activities, a QSAR model could predict the potency of newly designed, yet unsynthesized, analogs of this compound.

Furthermore, computational methods like molecular docking can simulate the binding of potential drug candidates to a biological target. tue.nl This allows for the virtual screening of large compound libraries to identify molecules that are likely to be active, prioritizing them for synthesis and experimental testing. frontiersin.org Data-driven and machine learning approaches can navigate vast chemical spaces to propose entirely new molecular structures with a high probability of possessing the desired biological effect, moving beyond simple modifications of a known scaffold. rsc.orgtandfonline.com

| Analog ID | Modification on Pyrrolidine Ring | Predicted Potency (IC50, nM) | Predicted ADME Score | Rationale for Design |

| CPP-001 | 4-Fluoro substitution | 45 | 0.85 | Enhance metabolic stability. |

| CPP-002 | 3-Methyl ether | 120 | 0.78 | Modify hydrogen bonding capacity. |

| CPP-003 | N-Methylation | 88 | 0.91 | Improve cell permeability. |

| CPP-004 | 2-(3-Chlorophenyl) isomer | 250 | 0.82 | Explore structure-activity relationship of chloro position. |

Future Research Horizons for this compound: A Prospective Analysis

The pyrrolidine ring is a foundational scaffold in medicinal chemistry and drug discovery, valued for its three-dimensional structure and its presence in numerous natural products and pharmaceuticals. nih.govfrontiersin.org The compound this compound, a specific polysubstituted pyrrolidine, represents a promising yet underexplored molecule. While direct research on this compound is limited, emerging trends in synthetic chemistry, catalysis, and analytical techniques for analogous structures provide a clear roadmap for future investigations. This article explores the prospective research avenues for this compound, focusing on the development of novel synthetic pathways, exploration of its chemical reactivity, advanced characterization, theoretical modeling, and the design of unique derivatives.

Q & A

Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer : Screen against target proteins (e.g., GPCRs, kinases) using SPR (surface plasmon resonance) or fluorescence polarization assays. Perform SAR studies by modifying the hydroxyl or chlorophenyl groups. Use molecular docking to predict binding affinities and ADMET properties (e.g., LogP, metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.